Merimepodib

概要

説明

メリメポディブは、VX-497としても知られており、イノシン一リン酸脱水素酵素の強力な阻害剤です。この酵素は、DNAおよびRNA合成に必須であるグアニンを含むヌクレオチド塩基の合成に不可欠です。 この酵素を阻害することで、メリメポディブは抗ウイルスおよび免疫抑制特性を示します .

準備方法

合成経路および反応条件

メリメポディブは、重要な中間体の形成を含む多段階プロセスを通じて合成されます。合成はオキサゾール環の調製から始まり、この環を置換されたフェニル基にカップリングします。

工業生産方法

メリメポディブの工業生産には、大規模生産のための合成経路の最適化が含まれます。 これには、高収率反応、効率的な精製方法、および最終製品の純度と一貫性を確保するための厳格な品質管理が含まれます .

化学反応の分析

反応の種類

メリメポディブは、次のようないくつかのタイプの化学反応を受けます。

酸化: メリメポディブは、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。

還元: 還元反応は、メリメポディブ内の官能基を修飾し、その生物活性を変化させる可能性があります。

置換: 置換反応は、メリメポディブ分子に異なる置換基を導入することができ、さまざまな特性を持つアナログの形成につながります.

一般的な試薬と条件

メリメポディブを含む反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 反応条件は、通常、目的の変換を達成するために、制御された温度、特定の溶媒、および触媒を伴います .

形成される主な生成物

これらの反応から形成される主な生成物には、さまざまな酸化、還元、および置換されたメリメポディブ誘導体が含まれます。 これらの誘導体は、異なる生物活性を示すことがあり、しばしば潜在的な治療用途のために研究されています .

科学研究への応用

科学的研究の応用

Hepatitis C Virus (HCV)

Merimepodib has been primarily studied for its efficacy in treating chronic hepatitis C. It has been evaluated in combination with pegylated interferon and ribavirin in several clinical trials:

- Phase II Studies : A randomized double-blind study assessed the effectiveness of this compound in nonresponders to previous HCV treatments. Patients receiving this compound in conjunction with pegylated interferon and ribavirin showed a sustained virological response (SVR) rate comparable to those receiving placebo, indicating limited efficacy as a standalone therapy .

- Safety and Tolerability : In trials where this compound was administered, the adverse event profiles were similar to those observed with standard therapies, suggesting that it may be well tolerated in patients .

Zika Virus

Research has demonstrated that this compound exhibits antiviral activity against Zika virus in vitro. Studies indicated that it effectively inhibits Zika virus RNA replication, suggesting potential as a treatment option for infections associated with this virus, which can lead to severe birth defects .

COVID-19

Recent studies have explored the use of this compound as a treatment for COVID-19:

- In Vitro Efficacy : Laboratory studies have shown that this compound can significantly reduce the replication of SARS-CoV-2 in cell cultures. It was found to provide a stronger inhibitory effect compared to other antiviral agents like remdesivir when administered prior to infection .

- Clinical Trials : A clinical trial is currently evaluating the effectiveness of this compound in adult patients with advanced COVID-19, focusing on its potential to improve outcomes in hospitalized patients .

Summary of Clinical Trials

作用機序

メリメポディブは、グアニンヌクレオチドの合成に重要な酵素であるイノシン一リン酸脱水素酵素を阻害することによって効果を発揮します。この阻害は、DNAおよびRNAの合成の減少につながり、ウイルス複製を抑制し、免疫応答を調節します。 分子標的は、メリメポディブが結合して正常な機能を阻害する酵素の活性部位を含みます .

類似の化合物との比較

類似の化合物

ミコフェノール酸: 免疫抑制特性を持つ別のイノシン一リン酸脱水素酵素阻害剤。

リバビリン: ヌクレオチド合成も標的とする広域スペクトル抗ウイルス薬。

ファビピラビル: ウイルス複製に影響を与えるRNA依存性RNAポリメラーゼを阻害する抗ウイルス薬.

メリメポディブの独自性

メリメポディブは、イノシン一リン酸脱水素酵素の特異的な阻害と、広域スペクトル抗ウイルス活性によりユニークです。 他の阻害剤とは異なり、メリメポディブは、さまざまなウイルスに対して有効性が示されており、その治療の可能性を高めるために他の抗ウイルス剤と組み合わせて研究されてきました .

類似化合物との比較

Similar Compounds

Mycophenolic acid: Another inosine monophosphate dehydrogenase inhibitor with immunosuppressive properties.

Ribavirin: A broad-spectrum antiviral that also targets nucleotide synthesis.

Favipiravir: An antiviral that inhibits RNA-dependent RNA polymerase, affecting viral replication.

Uniqueness of Merimepodib

This compound is unique due to its specific inhibition of inosine monophosphate dehydrogenase and its broad-spectrum antiviral activity. Unlike some other inhibitors, this compound has shown effectiveness against a wide range of viruses and has been studied in combination with other antiviral agents to enhance its therapeutic potential .

生物活性

Merimepodib (VX-497) is a selective inhibitor of inosine monophosphate dehydrogenase (IMPDH) that has been investigated for its antiviral properties, particularly against hepatitis C virus (HCV) and foot-and-mouth disease virus (FMDV). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

This compound exerts its antiviral effects primarily through the inhibition of IMPDH, an enzyme crucial for the de novo synthesis of purine nucleotides. By inhibiting this enzyme, this compound depletes intracellular guanosine triphosphate (GTP) pools, which are essential for viral replication. This mechanism is particularly relevant in the context of RNA viruses, where GTP is required for the synthesis of viral RNA and proteins.

Antiviral Activity Against Hepatitis C Virus

Clinical studies have demonstrated that this compound enhances the antiviral activity of pegylated interferon alpha (peg-IFN) and ribavirin in patients with chronic hepatitis C. In a Phase II trial, this compound was administered in combination with these standard treatments to patients who had previously failed to respond to interferon-based therapies. The study reported a sustained virologic response (SVR) in some patients, indicating that this compound may improve treatment outcomes in difficult-to-treat populations.

Key Findings:

- Study Design: A double-blind, placebo-controlled trial assessing the safety and efficacy of this compound in combination with peg-IFN and ribavirin.

- Results: Enhanced antiviral activity was noted at 24 weeks; patients receiving the combination therapy showed improved SVR rates compared to those on standard therapy alone .

Antiviral Activity Against Foot-and-Mouth Disease Virus

This compound has also been evaluated for its antiviral properties against FMDV. Research indicates that it significantly inhibits FMDV replication in vitro and in vivo.

In Vitro Studies:

- The 50% inhibitory concentration (IC50) for FMDV strains O/MY98/BY/2010 and A/GD/MM/2013 was found to be 7.859 μM and 2.876 μM, respectively. The cytotoxic concentration (CC50) was determined to be 47.74 μM, indicating a favorable selectivity index (SI) for antiviral activity .

In Vivo Studies:

- In suckling mice infected with FMDV, treatment with this compound at a dose of 30 μg significantly prolonged survival time compared to untreated controls. This suggests that this compound could be developed as a therapeutic agent for FMDV infections .

Summary of Research Findings

| Study Focus | Virus Type | IC50 (μM) | CC50 (μM) | SI |

|---|---|---|---|---|

| Hepatitis C | HCV | Not specified | Not specified | Not specified |

| Foot-and-Mouth Disease | FMDV O/MY98/BY/2010 | 7.859 | 47.74 | 6.07 |

| Foot-and-Mouth Disease | FMDV A/GD/MM/2013 | 2.876 | 47.74 | 16.6 |

Case Studies

- HCV Treatment Study : In a clinical trial involving treatment-refractory patients, the addition of this compound to peg-IFN and ribavirin resulted in improved SVR rates after 48 weeks of treatment .

- FMDV Efficacy Study : A study conducted on suckling mice demonstrated that those treated with this compound exhibited prolonged survival rates when infected with FMDV, highlighting its potential as an antiviral agent .

特性

IUPAC Name |

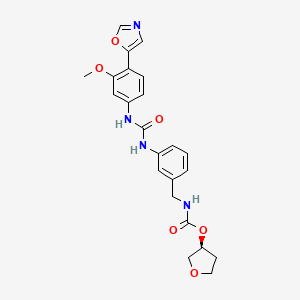

[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPUGFODGPKTDW-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)O[C@H]3CCOC3)C4=CN=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173639 | |

| Record name | Merimepodib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Merimepodib is a orally active inhibitor of inosine monophospate dehydrogenase (IMPDH). IMPDH inhibition leads to a reduction in intracellular guanosine triphosphate (GTP), a molecule required for DNA and RNA synthesis. | |

| Record name | Merimepodib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

198821-22-6 | |

| Record name | Merimepodib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198821-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Merimepodib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198821226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Merimepodib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Merimepodib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MERIMEPODIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZL2BA06FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。